(2R)-2-Amino-2-(3-chloro(4-pyridyl))ethan-1-OL
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Overview
Description
®-3-chloro-4-pyridylalaninol , is a chiral compound with the following chemical structure:
C10H11ClN2O
This compound has drawn attention due to its structural similarity to the anti-cancer pharmaceutical Gefitinib. In the asymmetric unit of its crystal structure, there is one molecule. The crystallographic data reveal its monoclinic space group (P2₁/c) and key parameters such as cell dimensions and atomic coordinates .
Preparation Methods
Synthetic Routes:
The synthesis of ®-3-chloro-4-pyridylalaninol involves several steps. One common synthetic route starts from commercially available starting materials. For example, it can be obtained by reacting 3-chloro-4-pyridinecarboxaldehyde with an appropriate amine source, followed by reduction or other transformations.
Reaction Conditions:
The reaction conditions may vary depending on the specific synthetic pathway. Commonly used conditions include solvent-based reactions (e.g., DMF:MeOH) and reflux at room temperature .
Industrial Production:
While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further exploration.
Chemical Reactions Analysis
Reactivity:
Oxidation: ®-3-chloro-4-pyridylalaninol can undergo oxidation reactions.
Reduction: Reduction processes are also feasible.
Substitution: Substitution reactions involving the chloro group are relevant.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Chlorination reagents like thionyl chloride (SOCl₂).
Major Products:
The major products depend on the specific reaction. For example:
- Oxidation may yield an aldehyde or carboxylic acid.
- Reduction could lead to an amine.
- Substitution may result in a chlorinated derivative.
Scientific Research Applications
Chemistry:
Building Block: ®-3-chloro-4-pyridylalaninol serves as a building block for more complex molecules.
Catalysis: It may find applications in asymmetric catalysis.
Biology and Medicine:
Pharmaceutical Research: Its structural similarity to Gefitinib makes it relevant for further drug development.
Biological Studies: Investigating its interactions with enzymes and receptors.
Industry:
Fine Chemicals: Used in the synthesis of specialized compounds.
Mechanism of Action
The exact mechanism by which ®-3-chloro-4-pyridylalaninol exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While ®-3-chloro-4-pyridylalaninol shares features with other pyridine-containing compounds, its uniqueness lies in its chiral center and potential pharmaceutical applications.
Similar Compounds
- Gefitinib (anti-cancer drug)
- Other pyridylalaninol derivatives
Remember that further studies are essential to fully explore its properties and applications
Properties
Molecular Formula |
C7H9ClN2O |
---|---|
Molecular Weight |
172.61 g/mol |
IUPAC Name |
(2R)-2-amino-2-(3-chloropyridin-4-yl)ethanol |
InChI |
InChI=1S/C7H9ClN2O/c8-6-3-10-2-1-5(6)7(9)4-11/h1-3,7,11H,4,9H2/t7-/m0/s1 |
InChI Key |
PUAQERXTBTYTIB-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CN=CC(=C1[C@H](CO)N)Cl |
Canonical SMILES |
C1=CN=CC(=C1C(CO)N)Cl |
Origin of Product |
United States |
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